molecular formula C4H11N3O B13428932 (2-Aminoethyl)(ethyl)nitrosoamine

(2-Aminoethyl)(ethyl)nitrosoamine

Cat. No.: B13428932
M. Wt: 117.15 g/mol
InChI Key: AEQYGACQMJFSEU-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)nitrosoamine is an organic compound with the molecular formula C4H11N3O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of ethylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C2H5NH2 + HNO2 → C2H5N(NO)H + H2O} ] This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrosamine product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)nitrosoamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2-Aminoethyl)(ethyl)nitrosoamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine involves its interaction with cellular components, leading to the formation of DNA adducts. This process is mediated by the nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(ethyl)nitrosoamine is unique due to its specific structure and reactivity. Its ability to form stable nitroso derivatives makes it valuable in synthetic chemistry. Additionally, its potential biological effects make it a compound of interest in toxicological studies .

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

N-(2-aminoethyl)-N-ethylnitrous amide

InChI

InChI=1S/C4H11N3O/c1-2-7(6-8)4-3-5/h2-5H2,1H3

InChI Key

AEQYGACQMJFSEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)N=O

Origin of Product

United States

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